molecular formula C11H14O2 B1517207 [2-(Cyclopropylmethoxy)phenyl]methanol CAS No. 1039931-23-1

[2-(Cyclopropylmethoxy)phenyl]methanol

Cat. No.: B1517207
CAS No.: 1039931-23-1
M. Wt: 178.23 g/mol
InChI Key: GQSHMJMOKOYLBA-UHFFFAOYSA-N
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Description

[2-(Cyclopropylmethoxy)phenyl]methanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Cyclopropylmethoxy)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Cyclopropylmethoxy)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHMJMOKOYLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Cyclopropylmethoxy)phenyl]methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound [2-(Cyclopropylmethoxy)phenyl]methanol features a cyclopropylmethoxy group attached to a phenolic structure. This unique arrangement may influence its interaction with biological targets, potentially enhancing its pharmacological properties.

Preliminary studies suggest that [2-(Cyclopropylmethoxy)phenyl]methanol interacts with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but potential actions include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  • Receptor Interaction : It could bind to receptors involved in signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research indicates that [2-(Cyclopropylmethoxy)phenyl]methanol exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Another area of interest is the compound's anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli20
AnticancerHeLa cells15
AntifungalC. albicans25

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, [2-(Cyclopropylmethoxy)phenyl]methanol was tested against several strains of bacteria. The compound demonstrated significant inhibition of growth in E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A study involving HeLa cells revealed that treatment with [2-(Cyclopropylmethoxy)phenyl]methanol resulted in increased markers of apoptosis. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after 24 hours of treatment.

Research Findings

Recent studies have focused on optimizing the synthesis of [2-(Cyclopropylmethoxy)phenyl]methanol to enhance yield and purity for further biological testing. Techniques such as chemo-enzymatic synthesis have been employed to produce enantiopure forms of the compound, which are crucial for evaluating specific biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Cyclopropylmethoxy)phenyl]methanol
Reactant of Route 2
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[2-(Cyclopropylmethoxy)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.